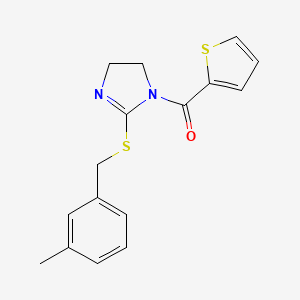

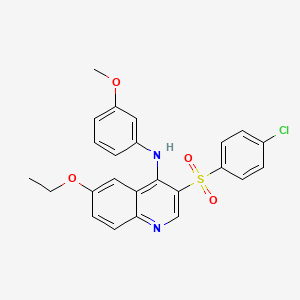

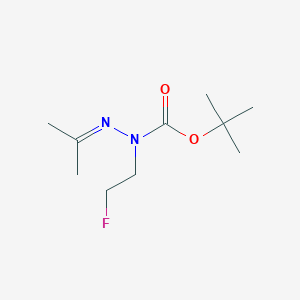

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Imidazole is another important heterocycle that is part of many biologically active compounds.

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Imidazole is a five-membered ring containing two nitrogen atoms. The specific arrangement of these rings and other groups in(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would need to be determined through further analysis. Chemical Reactions Analysis

The chemical reactions involving thiophene and imidazole derivatives can vary widely depending on the specific compound and conditions. For example, thiophene derivatives can participate in various organic reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiophene and its derivatives are known to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors .科学的研究の応用

Anti-Fibrotic Activity

The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic properties. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing established drugs like Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. While specific studies on this exact compound are scarce, the broader class of pyrimidines has been investigated for their ability to combat bacterial and fungal infections . Further research could explore the specific mechanisms and targets involved.

Antiviral Potential

Although direct evidence for this compound’s antiviral effects is limited, pyrimidine-based molecules have been explored as potential antiviral agents. Their ability to inhibit viral replication and interfere with essential viral enzymes makes them promising candidates . Investigating this compound’s activity against specific viruses could yield valuable insights.

Antitumor Activity

Pyrimidine derivatives have been studied extensively for their antitumor properties. While not directly tested for this compound, the presence of the pyrimidine core suggests potential antiproliferative effects . Researchers could explore its impact on cancer cell lines and relevant pathways.

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. Inhibition of these enzymes can modulate collagen production, making it relevant in fibrosis and tissue remodeling . Investigating whether this compound interacts with collagen prolyl 4-hydroxylases could provide valuable mechanistic insights.

Chemical Biology and Medicinal Chemistry

The pyrimidine core is considered a privileged structure in medicinal chemistry . Researchers can explore modifications around this scaffold to create libraries of novel heterocyclic compounds with diverse biological activities. This compound could serve as a starting point for further optimization and drug development.

作用機序

特性

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPFFVELYNZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)

![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)

![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)

![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)